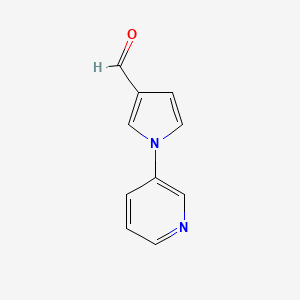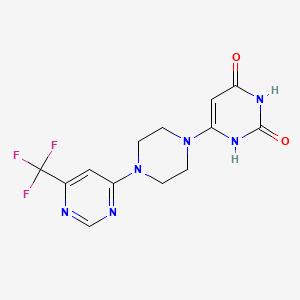
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antidiabetic, and antiarrhythmic properties . The presence of a thiazole ring, which contains nitrogen and sulfur atoms, is a common feature in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of benzoyl chloride with various amines or hydrazides, followed by further functionalization of the resulting benzamide core . For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, with some compounds showing significant electrophysiological activity . Similarly, thiazole derivatives have been synthesized using substituted benzohydrazides, which are then further modified to enhance their biological activity .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, the presence of different substituents on the benzamide ring can lead to different modes of supramolecular aggregation, which is important for the compound's biological function . The crystal structure of related compounds has been studied, revealing details such as molecular conformations, disorder in the fused six-membered ring, and various types of hydrogen bonding .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. These reactions include condensation with aromatic aldehydes, cyclocondensation with thioglycolic acid, and further reactions with benzaldehyde to yield specific thiazolidinyl-benzamide structures . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. Some derivatives have been found to exhibit gelation behavior, which is influenced by methyl functionality and multiple non-covalent interactions . The antimicrobial activity of these compounds has been evaluated, with some showing significant efficacy against various bacterial and fungal species . Additionally, the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, have been studied using computational methods .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Thiazole derivatives, including compounds related to N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide, have been reported to exhibit significant antimicrobial and antifungal properties. Specifically, derivatives with electron-donating groups like methoxy have shown good activity against various microbial strains. The antimicrobial efficacy is more pronounced against Gram-positive strains, and some of these molecules have been found to be more potent than reference drugs (Chawla, 2016; Bikobo et al., 2017).
Anticancer Activity
Certain thiazole derivatives have demonstrated notable anticancer activities. A notable example includes the synthesis of complexes with fluorescence properties and anticancer activity against specific cancer cell lines, like human breast cancer cells (Vellaiswamy & Ramaswamy, 2017). Additionally, derivatives designed for anticancer evaluation have shown higher activity than reference drugs in certain cases, indicating their potential in therapeutic applications (Ravinaik et al., 2021).
Anticonvulsant Agents
Derivatives containing a sulfonamide thiazole moiety have shown promise as anticonvulsant agents. Certain synthesized compounds have displayed protection against convulsions induced by specific agents, indicating their potential in the treatment of convulsive disorders (Farag et al., 2012).
Photodynamic Therapy
Thiazole derivatives have been explored for their applications in photodynamic therapy, a treatment method used in cancer therapy. The properties like good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield make these compounds potent Type II photosensitizers, useful in treating cancer (Pişkin et al., 2020).
Nematicidal Activity
Research has also been conducted on the nematicidal activity of thiazole derivatives, particularly those containing 1,3,4-thiadiazole amide groups. Some compounds have shown good activity against specific nematodes, indicating potential applications in agriculture (Liu et al., 2022).
Catalytic Applications
Thiazole derivatives have been utilized as catalysts in the synthesis of other chemical compounds. For instance, crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 has been used for the synthesis of 1,3-thiazoles, highlighting the versatility of these compounds in various chemical reactions (Shahbazi-Alavi et al., 2019).
Propriétés
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S2/c1-32-20-9-11-21(12-10-20)34(30,31)28-19-4-2-3-18(13-19)23(29)27-24-26-22(15-33-24)17-7-5-16(14-25)6-8-17/h2-13,15,28H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIKECQUDDKYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)
![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)



![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)